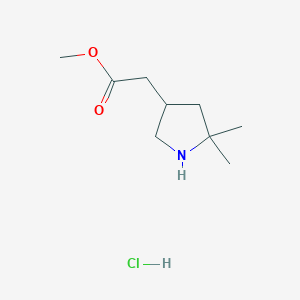
Methyl 2-(5,5-dimethylpyrrolidin-3-yl)acetate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(5,5-dimethylpyrrolidin-3-yl)acetate hydrochloride is a chemical compound that has gained significant interest among researchers due to its potential applications in various scientific fields. This compound is a white crystalline powder that is soluble in water and organic solvents.
Scientific Research Applications
Pyrrolidinopyridines in Catalysis
Pyrrolidinopyridines, closely related to Methyl 2-(5,5-dimethylpyrrolidin-3-yl)acetate; hydrochloride, are utilized in palladium-catalyzed allylic substitutions. The conformation of the ligand plays a crucial role in the enantioselectivity of the reaction, with specific substituents influencing the product configuration and selectivity. This research demonstrates the significance of ligand design in catalytic processes, highlighting the potential applications of such compounds in asymmetric synthesis (Stranne & Moberg, 2001).
Labeling and Characterization
The compound has been a focus in the synthesis and characterization of labeled materials, such as carbon-14 and deuterium-labeled compounds. These labeled compounds are pivotal in pharmacological and biochemical studies, facilitating the tracing and understanding of drug mechanisms and interactions within biological systems (Hideki, Kazuharu, & Takeuchi, 1988).
Chemical Reactivity and Ligand Potential
Studies on the reactivity and preparation of methyl 3,3-bis(4-dimethylamino)pyridinium-1-yl)propenoate dichloride show the compound's potential as a ligand due to its unique structure and reactivity. The research provides insights into the chemical behavior of these compounds under different conditions, which can be crucial for developing novel catalytic systems or synthetic pathways (Koch et al., 1990).
Vasodilator Analysis
The compound has been analyzed for its role as a cerebral vasodilator, highlighting its potential therapeutic applications. The sensitivity and specificity of detection methods for such compounds in plasma post-oral administration underscore their relevance in clinical and pharmacological research (Higuchi, Sasaki, & Sado, 1975).
Large-Scale Synthesis and Heterocyclic Analogues
Research into the efficient synthesis of related compounds, such as alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate, demonstrates the broader applicability of methods developed for handling Methyl 2-(5,5-dimethylpyrrolidin-3-yl)acetate; hydrochloride. Such methodologies enable the large-scale production of these compounds, which are valuable in various chemical and pharmaceutical applications (Morgentin et al., 2009).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on measures to take to prevent or minimize adverse effects.
Properties
IUPAC Name |
methyl 2-(5,5-dimethylpyrrolidin-3-yl)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-9(2)5-7(6-10-9)4-8(11)12-3;/h7,10H,4-6H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHVHPCWIRNYHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1)CC(=O)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-(((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenoxy)acetamide](/img/structure/B2526922.png)

![2-methyl-N-pentan-3-ylpyrazolo[1,5-a]quinazolin-5-amine](/img/structure/B2526925.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide](/img/structure/B2526929.png)
![1-[(6-Hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2526930.png)




![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2526939.png)

![N-(2,4-difluorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2526942.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2526943.png)
![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2526945.png)
